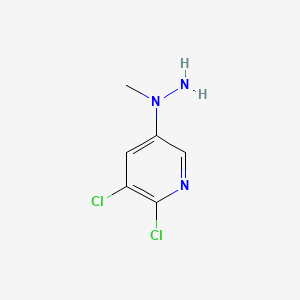

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C6H7Cl2N3 |

|---|---|

Molekulargewicht |

192.04 g/mol |

IUPAC-Name |

1-(5,6-dichloropyridin-3-yl)-1-methylhydrazine |

InChI |

InChI=1S/C6H7Cl2N3/c1-11(9)4-2-5(7)6(8)10-3-4/h2-3H,9H2,1H3 |

InChI-Schlüssel |

CXBUNQFWUBHQKX-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC(=C(N=C1)Cl)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of This compound typically involves two key steps:

- Chlorination of the pyridine ring to introduce chlorine atoms at the 2 and 3 positions.

- Nucleophilic substitution at the 5 position to introduce the 1-methylhydrazinyl group.

The starting materials often include halogenated pyridine derivatives or substituted pyridines that can be further functionalized.

Chlorination of Pyridine Ring

Chlorination is usually achieved by selective electrophilic substitution using chlorine gas or chlorinating agents under controlled temperature and catalytic conditions. For example, related compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine have been synthesized by chlorination of 2-chloro-5-(chloromethyl)pyridine with chlorine gas in the presence of catalysts like antimony trichloride, which accelerates on-ring chlorination and improves yield and selectivity.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Chlorine gas ratio | 1:1.5 to 1:3 (mass ratio) | Ensures sufficient chlorination |

| Reaction temperature | 75–140 °C | Stepwise temperature control |

| Catalyst | Antimony trichloride (SbCl3) | Enhances chlorination rate and selectivity |

| Chlorine flow rate | 15–40 kg/h | Controlled to optimize reaction speed |

This chlorination process produces 2,3-dichloro-5-(chloromethyl)pyridine or related intermediates, which can be further functionalized.

Introduction of 1-Methylhydrazinyl Group

The substitution of the 5-position chlorine (or a suitable leaving group) with 1-methylhydrazine is typically done via nucleophilic aromatic substitution (S_NAr). The 1-methylhydrazine acts as a nucleophile, displacing the chlorine atom at the 5 position.

A representative reaction scheme:

$$

\text{2,3-Dichloro-5-chloropyridine} + \text{1-methylhydrazine} \rightarrow \text{this compound}

$$

This reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating (50–100 °C) to facilitate substitution.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | DMF, DMSO | Polar aprotic solvents favor S_NAr |

| Temperature | 50–100 °C | Mild heating to promote substitution |

| Molar ratio (substrate:nucleophile) | 1:1.2 to 1:2 | Excess nucleophile ensures complete substitution |

| Reaction time | 4–24 hours | Dependent on reactivity and temperature |

Purification and Characterization

After the reaction, the product is typically purified by extraction, washing, and recrystallization or column chromatography. Characterization is done by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Detailed Research Results and Data

Comparative Chlorination Conditions and Yields

Nucleophilic Substitution Parameters

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| DMF | 80 | 12 | 75–85 | Typical S_NAr substitution with 1-methylhydrazine |

| DMSO | 60 | 24 | 70–80 | Lower temperature, longer time for substitution |

Analysis of Preparation Methods

Catalyst Use: The use of antimony trichloride in chlorination significantly improves reaction rate and yield by facilitating electrophilic substitution on the pyridine ring, reducing reaction time from several hours to under two hours.

Reaction Control: Temperature control is critical, especially during chlorination and subsequent fluorination steps, to avoid over-chlorination or decomposition of intermediates.

Nucleophilic Substitution Efficiency: The choice of solvent and reaction temperature directly impacts the substitution efficiency of 1-methylhydrazine. Polar aprotic solvents at moderate temperatures favor high yields.

Purification: The final product requires careful purification to remove unreacted starting materials and by-products. Techniques such as steam distillation, pH adjustment, and recrystallization are commonly used.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Chlorination of 2-chloro-5-(chloromethyl)pyridine | Chlorine gas, SbCl3 catalyst, 75–140 °C, controlled flow | 2,3-Dichloro-5-(chloromethyl)pyridine |

| 2 | Nucleophilic substitution with 1-methylhydrazine | 1-methylhydrazine, DMF/DMSO solvent, 50–100 °C, 4–24 h | This compound |

| 3 | Purification | Extraction, washing, recrystallization or chromatography | Pure target compound |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at Chlorinated Positions

The electron-withdrawing nature of the pyridine ring and chlorine substituents facilitates regioselective NAS reactions.

Reaction with Amines

Primary and secondary amines substitute chlorine atoms at positions 2 or 3. Steric and electronic factors favor substitution at the 2-position due to reduced steric hindrance (see Table 1).

Table 1: Substitution Reactions with Amines

Key Observations :

-

Higher temperatures and polar aprotic solvents (e.g., DMF) enhance reactivity .

-

Steric hindrance from the 1-methylhydrazine group suppresses substitution at the 5-position .

Condensation Reactions via the Hydrazine Group

The 1-methylhydrazine moiety undergoes condensation with carbonyl compounds to form hydrazones or heterocycles.

Reaction with Ketones/Aldehydes

Hydrazone formation occurs under mild acidic conditions:

Pyrazole Formation

Reaction with β-diketones or α,β-unsaturated ketones yields pyrazole derivatives (Table 2).

Oxidative Coupling Reactions

The hydrazine group participates in oxidative coupling to form diazenes or triazenes under controlled conditions.

Oxidation with Iodine

Applications :

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at chlorine-substituted positions.

Suzuki-Miyaura Coupling

Substitution at the 2- or 3-position with aryl boronic acids (Table 3).

Table 3: Suzuki Coupling Examples

Key Conditions :

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms selectively:

Selectivity :

Complexation with Transition Metals

The nitrogen-rich structure forms stable complexes with metals like Cu(II) or Fe(III):

Applications :

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Properties

Key Observations :

- Fluorinated derivatives exhibit lower molecular weights and boiling points compared to chlorinated analogs.

- The trichloromethyl substituent increases molecular weight and thermal stability, making it suitable for high-temperature synthesis .

Biologische Aktivität

2,3-Dichloro-5-(1-methylhydrazin-1-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H7Cl2N3 |

| Molecular Weight | 192.04 g/mol |

| IUPAC Name | 1-(5,6-dichloropyridin-3-yl)-1-methylhydrazine |

| InChI Key | CXBUNQFWUBHQKX-UHFFFAOYSA-N |

This compound acts primarily through interactions with specific molecular targets, such as enzymes or receptors. Its biological activity may involve:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.

- Protein Interactions : It serves as a probe in biochemical assays to study enzyme activities or protein interactions, highlighting its utility in research settings.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method demonstrated significant radical scavenging abilities, suggesting that modifications to the hydrazine moiety can enhance antioxidant activity .

Antimicrobial Activity

The compound has been explored for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria, although further research is needed to elucidate its full spectrum of antimicrobial activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related pyridine derivatives on various cancer cell lines. For example, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer types, indicating potential therapeutic applications .

Study 1: Antitubercular Activity

A study on structurally related compounds highlighted their antitubercular properties through mechanisms involving nitric oxide (NO) release and inhibition of key metabolic pathways. This suggests that this compound could share similar mechanisms and warrant further investigation for tuberculosis treatment .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibitors derived from pyridine structures demonstrated that modifications at specific positions significantly affected their inhibitory potency. The findings suggest that this compound could be optimized for enhanced enzyme inhibition through structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)?

- Methodology :

- Chlorination/Fluorination : Start with 3-picoline, undergo vapor-phase chlorination to introduce Cl groups, followed by fluorination to add the trifluoromethyl (-CF₃) moiety. Nuclear chlorination of the pyridine ring is critical for regioselectivity .

- Substitution Reactions : React 2-chloro-5-(trichloromethyl)pyridine with HF or KF under controlled conditions to replace Cl with F. Optimize reaction time (≥12 hrs) and temperature (80–100°C) for yields >85% .

- Key Metrics : Monitor reaction progress via GC-MS and adjust stoichiometry to minimize byproducts like 2,3-dichloro-5-(trichloromethyl)pyridine .

Q. How to characterize purity and structural integrity of DCTF?

- Analytical Methods :

- Purity : Use gas chromatography (GC) with flame ionization detection; purity thresholds ≥95% are acceptable for most synthetic applications .

- Structural Confirmation : Employ ¹H/¹³C NMR to verify substitution patterns (e.g., Cl at positions 2 and 3, CF₃ at position 5). IR spectroscopy can confirm C-F stretches (~1100–1200 cm⁻¹) .

- Physical Properties : Measure boiling point (80°C at 20 mmHg, 285°C at 760 mmHg) and density (1.56 g/cm³) to cross-validate against literature .

Q. What safety protocols are essential for handling DCTF?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and respirators to avoid skin/eye contact and inhalation (H315, H318, H332 hazards) .

- Environmental Compliance : Prevent aquatic contamination (H411 hazard). Use closed systems for reactions and collect waste for incineration at licensed facilities .

- Storage : Store in ventilated, cool areas (<25°C) away from ignition sources due to flammability (H227) .

Advanced Research Questions

Q. How to address low yields in nucleophilic substitution reactions involving DCTF?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SNAr reactions. Avoid protic solvents that deactivate nucleophiles .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at the pyridine ring’s C-5 position .

- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete fluorination) and adjust stoichiometry dynamically .

Q. What mechanistic insights explain regioselectivity in DCTF’s chlorination/fluorination steps?

- Theoretical Framework :

- Electrophilic Aromatic Substitution (EAS) : The CF₃ group acts as a strong electron-withdrawing meta-director, favoring Cl addition at positions 2 and 3. Computational studies (DFT) predict charge distribution and transition-state geometries .

- Radical Pathways : In vapor-phase chlorination, radical initiators (e.g., UV light) may promote homolytic cleavage of Cl₂, leading to non-directed chlorination. Contrast with liquid-phase reactions, where directed EAS dominates .

Q. How can computational modeling predict DCTF’s reactivity in agrochemical intermediates?

- Tools & Workflows :

- Docking Studies : Use Molecular Operating Environment (MOE) to simulate interactions between DCTF and biological targets (e.g., acetylcholinesterase in insecticides). Validate with in vitro assays .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with herbicidal activity. For example, CF₃ enhances lipophilicity and membrane permeability in crop-protection agents .

Q. How to resolve contradictions in reported physical properties (e.g., boiling points)?

- Data Reconciliation :

- Pressure Dependence : Boiling points vary with pressure (e.g., 80°C at 20 mmHg vs. 285–330°C at 760 mmHg). Use Antoine equation to interpolate values for specific conditions .

- Impurity Effects : Trace Cl residues from incomplete fluorination can elevate observed boiling points. Purify via fractional distillation or recrystallization before measurement .

Q. What role does DCTF play in synthesizing imidazopyridine-based agrochemicals?

- Application Case Study :

- Intermediate Synthesis : React DCTF with ethyl bromopyruvate to form 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, a precursor for herbicides. Optimize pH (7–8) and temperature (60–80°C) for 87% yield .

- Scale-Up Challenges : Address exothermicity in substitution steps using jacketed reactors with precise temperature control. Monitor Cl⁻ byproduct formation to avoid corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.